molecular formula C3H11NO3Si B7823739 (3-Aminopropyl)silanetriol CAS No. 68400-07-7

(3-Aminopropyl)silanetriol

Cat. No. B7823739
CAS RN: 68400-07-7
M. Wt: 137.21 g/mol
InChI Key: JTXUAHIMULPXKY-UHFFFAOYSA-N
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Description

“(3-Aminopropyl)silanetriol” is a compound known for its applications in various industries . It is characterized by its amino and silanol functional groups . The molecular formula of this compound is C3H11NO3Si .


Synthesis Analysis

While the exact synthesis process of “(3-Aminopropyl)silanetriol” is not explicitly mentioned in the search results, a related compound, “(3-Aminopropyl)triethoxysilane” (APTES), is frequently used in the process of silanization . This process involves the functionalization of surfaces with alkoxysilane molecules . APTES can also be used for covalent attaching of organic films to metal oxides such as silica and titania .


Molecular Structure Analysis

The molecular formula of “(3-Aminopropyl)silanetriol” is C3H11NO3Si . Unfortunately, the search results do not provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

“(3-Aminopropyl)silanetriol” has a density of 1.2±0.1 g/cm3 . Its boiling point is 297.7±42.0 °C at 760 mmHg . The compound has a molar refractivity of 32.8±0.3 cm3 . It has 4 H bond acceptors, 5 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Surface Functionalization and Reactivity :

    • The gas-phase reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) with silica surfaces has been studied, showing that the aminosilane adsorbs via hydrogen bonding and eventually forms Si-O-Si linkages (White & Tripp, 2000).
    • Aminosilanes like 3-aminopropylsilane-functionalized silica surfaces are used as coupling agents but can lose covalently attached silane layers in aqueous media, which is attributed to siloxane bond hydrolysis catalyzed by the amine functionality (Emily A. Smith & Wei Chen, 2008).
  • Catalysis and Material Science :

    • Aminopropyl silica gel has been used for the preparation of selective chromatographic adsorbents, illustrating its potential in trace-metal cation separation (J. Hill, 1973).
    • In the field of rare earth element recovery from wastewater, amino-functionalized silica gels demonstrated impressive behavior, highlighting the role of pH, temperature, and calcination in the adsorption process (D. Ramasamy, S. Khan, E. Repo, & M. Sillanpää, 2017).
  • Biosensors and Analytical Chemistry :

Safety And Hazards

The safety data sheet for a related compound, “(3-Aminopropyl)triethoxysilane”, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation . It should be used with personal protective equipment and in a well-ventilated place .

properties

IUPAC Name

3-trihydroxysilylpropan-1-amine
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InChI

InChI=1S/C3H11NO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXUAHIMULPXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C[Si](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

68400-07-7
Record name Silanetriol, (3-aminopropyl)-, homopolymer
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DSSTOX Substance ID

DTXSID7069233
Record name (3-Aminopropyl)silanetriol
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Molecular Weight

137.21 g/mol
Source PubChem
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Physical Description

Liquid, 0.1-5.0% aqueous solution: Colorless odorless liquid; [Dow Chemical MSDS]
Record name Silanetriol, 1-(3-aminopropyl)-
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Record name (3-Aminopropyl)silanetriol
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Product Name

(3-Aminopropyl)silanetriol

CAS RN

58160-99-9, 29159-37-3, 68400-07-7
Record name 3-Aminopropyltrihydroxysilane
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Record name 3-Aminopropyltrihydroxysilane
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Record name 1-Propanamine, 3-(triethoxysilyl)-, homopolymer
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Record name SILANETRIOL, (3-AMINOPROPYL)-, HOMOPOLYMER
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Record name 3-AMINOPROPYLTRIHYDROXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Evstifeeva - 2021 - search.proquest.com
… This study investigates the formation of oligomers of a molecule related to silicic acid, 3-aminopropyl silanetriol (APST), in concentrated phosphoric acid. Characterization methods …
Number of citations: 0 search.proquest.com
TA Rauf, TS Anirudhan - Materials Today: Proceedings, 2021 - Elsevier
… For the present work 3-Aminopropyl silanetriol (APST) is selected as the adsorbent material. Hydrophilic nature of the adsorbent material was enhanced by the presence of three OH …
Number of citations: 2 www.sciencedirect.com
FM Michael, CT Ratnam, M Khalid… - Polymer …, 2018 - Wiley Online Library
… The first stage is the activation of APTES to reactive silanol, 3-Aminopropyl Silanetriol (APS) through hydrolysis process by liberating ethanol (Fig. 2a). Then the APS undergoes a self-…
Number of citations: 13 onlinelibrary.wiley.com
TS Anirudhan, TA Rauf - Journal of Industrial and Engineering Chemistry, 2014 - Elsevier
… In the present work, 3-aminopropyl silanetriol (APST) was selected as the main back bone for the adsorbent material. The three OH groups and one NH 2 group promote the hydrophilic …
Number of citations: 7 www.sciencedirect.com
TS Anirudhan, TA Rauf - Colloids and surfaces B: Biointerfaces, 2013 - Elsevier
… Keeping these facts into consideration, 3-aminopropyl silanetriol (APST) was selected as the main component in the synthesis of the novel adsorbent material. The three OH groups and …
Number of citations: 15 www.sciencedirect.com
Z Di, S Ma, H Wang, Z Guan, B Lian, Y Qiu, Y Jiang - Coatings, 2022 - mdpi.com
… The peak of 1250 cm −1 was attributed to the C–N bond that came from 3-aminopropyl silanetriol of hydrolyzed KH550 [23]. All of these bands’ intensities were enhanced, suggesting …
Number of citations: 6 www.mdpi.com
S Fiorilli, M Pagani, E Boggio, CL Gigliotti, C Dianzani… - Nanomaterials, 2021 - mdpi.com
Osteoporotic bone fractures represent a critical clinical issue and require personalized and specific treatments in order to stimulate compromised bone tissue regeneration. In this …
Number of citations: 13 www.mdpi.com
FM Michael, M Khalid, R Walvekar… - … ; Shimpi, NG, Ed, 2018 - researchgate.net
… Thus, when APS is mixed in water at a high temperature, 3-aminopropyl silanetriol is formed through hydrolysis process by liberating ethanol (Fig. 2.15(a)). Then the APS undergoes a …
Number of citations: 19 www.researchgate.net
M Rezakazemi, AE Amooghin… - Progress in Polymer …, 2014 - Elsevier
The main purpose of research in membrane gas separation is to develop membranes with high permeability and selectivity. Historically, the gas separation performance of polymeric …
Number of citations: 856 www.sciencedirect.com
FM Michael, M Khalid, R Walvekar… - Biodegradable and …, 2017 - books.google.com
… Thus, when APS is mixed in water at a high temperature, 3-aminopropyl silanetriol is formed through hydrolysis process by liberating ethanol (Fig. 2.15 (a)). Then the APS undergoes a …
Number of citations: 0 books.google.com

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